N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-6-7-11(20)17-18-9-15-12-10(13(18)21)8-16-19(12)14(2,3)4/h8-9H,5-7H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIXGLUQUWHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Amidation Reaction: The final step involves the formation of the pentanamide moiety through an amidation reaction, typically using pentanoyl chloride or pentanoic acid in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the amide moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a heterocyclic compound belonging to the pyrazolopyrimidine family. Pyrazolopyrimidines are known for their diverse biological activities and have been studied for medicinal chemistry applications. The tert-butyl group and the pyrazolo[3,4-d]pyrimidine core structure give the compound its unique chemical properties and reactivity.
Scientific Research Applications
This compound has applications across various scientific research fields:
- Medicinal Chemistry The compound is investigated as a potential therapeutic agent because of its interactions with biological targets.
- Biological Research It is used to study its effects on cellular processes and pathways.
- Industrial Applications The compound's unique chemical properties make it useful for developing new materials and chemical processes.
This compound is a compound within the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group that enhances its lipophilicity and biological activity and a pentanamide moiety that contributes to its potential as a therapeutic agent by influencing its interaction with biological targets. This compound may exert biological effects through interactions with specific enzymes and receptors, modulating cellular signaling pathways.
Antitumor Activity
Research suggests that compounds in the pyrazolo[3,4-d]pyrimidine class may possess antitumor properties, and derivatives can inhibit cancer cell proliferation in various types of cancer, including ovarian and breast cancer. The structural features of this compound may enhance its efficacy against specific cancer cell lines because of its ability to target critical pathways involved in tumor growth.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as Aldehyde Dehydrogenase (ALDH), which plays a role in drug metabolism and cancer cell survival. Inhibitors of ALDH have shown promise as adjuncts in chemotherapy regimens by sensitizing cancer cells to treatment.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur at the tert-butyl group or the amide moiety using nucleophiles such as amines or thiols.
Preparation Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
- Introduction of the tert-Butyl Group The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
- Amidation Reaction The final step involves the formation of the pentanamide moiety through an amidation reaction, typically using pentanoyl chloride or pentanoic acid in the presence of a coupling agent like EDCI or DCC.
Case Studies and Experimental Data
- Study on Antitumor Activity: A study published in the Journal of Medicinal Chemistry reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against ovarian cancer cell lines. The study highlighted the potential of these compounds in enhancing the efficacy of existing chemotherapeutics.
- Enzyme Inhibition Profiles: Research conducted on similar compounds indicated that modifications in the pyrazolo[3,4-d]pyrimidine structure could lead to enhanced inhibition of ALDH. This suggests that this compound may also exhibit similar properties.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Molecular Properties
The following table summarizes key structural analogues and their molecular properties:
Key Observations :
- The tert-butyl group at N1 is conserved across all analogues, likely contributing to steric stabilization and metabolic resistance.
- The C5 substituent varies significantly, influencing molecular weight and lipophilicity.
Kinase and Enzyme Inhibition
- Carbohydrazide-Based Analogues : Derivatives such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide () exhibit EGFR inhibition with IC₅₀ values ranging from 0.186 µM to 0.03 µM (compared to erlotinib’s 0.03 µM). These compounds also induce apoptosis in MCF-7 cells, with compound 235 showing the highest activity .
- Benzamide Derivatives: The 4-(tert-butyl)benzamide analogue (CAS 899752-35-3) lacks reported IC₅₀ data but shares structural similarity with kinase inhibitors targeting NLRP3 inflammasomes, as seen in ’s biotinylated pyrazolo[3,4-d]pyrimidinone compounds .
Anticancer Activity
- Pentanamide Target Compound: Hypothesized to act similarly to MCC950 (CRID3), a NLRP3 inhibitor, based on shared pyrazolo[3,4-d]pyrimidinone scaffolds .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a compound within the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, synthesis, mechanism of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 919840-57-6
- Molecular Formula : C13H18N4O2
- Molecular Weight : 250.31 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group that enhances its lipophilicity and biological activity. The pentanamide moiety contributes to its potential as a therapeutic agent by influencing its interaction with biological targets.
This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. These interactions can lead to the modulation of cellular signaling pathways, which are crucial for various physiological processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.
Antitumor Activity
Research indicates that compounds in the pyrazolopyrimidine class exhibit significant antitumor properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation in various types of cancer, including ovarian and breast cancer. The structural features of this compound may enhance its efficacy against specific cancer cell lines due to its ability to target critical pathways involved in tumor growth.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as Aldehyde Dehydrogenase (ALDH), which plays a role in drug metabolism and cancer cell survival. Inhibitors of ALDH have shown promise as adjuncts in chemotherapy regimens by sensitizing cancer cells to treatment.
Case Studies and Experimental Data
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that pyrazolopyrimidine derivatives demonstrated significant cytotoxicity against ovarian cancer cell lines. The study highlighted the potential of these compounds in enhancing the efficacy of existing chemotherapeutics .
- Enzyme Inhibition Profiles : Research conducted on similar compounds indicated that modifications in the pyrazolo[3,4-d]pyrimidine structure could lead to enhanced inhibition of ALDH. This suggests that this compound may also exhibit similar properties .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions starting from 5-amino-1H-pyrazoles.
- Introduction of tert-butyl Group : Alkylation using tert-butyl halides under basic conditions.
- Amidation Reaction : The final step involves coupling with pentanoic acid or pentanoyl chloride using agents like EDCI or DCC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
